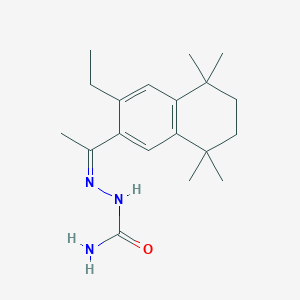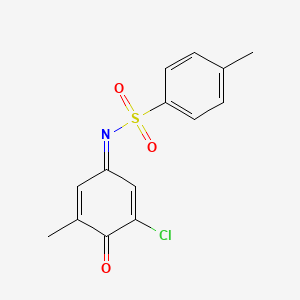
2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a naturally occurring beta-carboline alkaloid found in various plants such as Peganum harmala and Banisteriopsis caapi. It has been used for centuries in traditional medicine and religious ceremonies due to its psychoactive properties. In recent years, harmaline has gained attention in the scientific community for its potential therapeutic applications.
作用機序
Harmaline acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects. Harmaline has also been shown to have affinity for various receptors in the brain, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
Harmaline has been shown to have a range of biochemical and physiological effects. Its psychoactive effects include hallucinations, altered perception, and mood changes. Harmaline has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to induce cell death in cancer cells and may be useful in the development of new cancer treatments. Harmaline has also been found to have antimicrobial properties and may be effective against drug-resistant bacteria.
実験室実験の利点と制限
Harmaline has several advantages for lab experiments, including its availability and relatively low cost. It is also a naturally occurring compound, making it a potential alternative to synthetic compounds. However, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's psychoactive effects can make it difficult to use in certain experiments, and its potency can vary depending on the source and extraction method.
将来の方向性
There are several potential future directions for 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline research. In neuroscience, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's neuroprotective effects may be further explored for the treatment of neurodegenerative diseases. In cancer research, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's anticancer properties may be further studied for the development of new cancer treatments. Harmaline's antimicrobial properties may also be further explored for the development of new antibiotics. Additionally, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's potential as a therapeutic agent for other conditions, such as depression and anxiety, may be further investigated.
合成法
Harmaline can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The most common method of extraction is from the seeds of Peganum harmala, which contain high levels of 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. Chemical synthesis involves the reaction of tryptamine with 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline or harmine, another beta-carboline alkaloid, in the presence of an oxidizing agent.
科学的研究の応用
Harmaline has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cancer research, and microbiology. In neuroscience, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In cancer research, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have anticancer properties and may be useful in the development of new cancer treatments. In microbiology, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antimicrobial properties and may be effective against drug-resistant bacteria.
特性
IUPAC Name |
1-[1-(2-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(23)22-12-11-15-14-7-3-5-9-17(14)21-19(15)20(22)16-8-4-6-10-18(16)24-2/h3-10,20-21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDXKBOGROXYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=CC=CC=C3OC)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[3,4-b]indole, 1,2,3,4-tetrahydro-2-acetyl-1-(2-methoxyphenyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5911606.png)

![3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5911624.png)



![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
![7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)

![methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5911667.png)



![10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5911699.png)